![molecular formula C16H23NO4 B1392645 N-[4-(Heptyloxy)benzoyl]glycine CAS No. 1243088-22-3](/img/structure/B1392645.png)
N-[4-(Heptyloxy)benzoyl]glycine
概要
説明
N-[4-(Heptyloxy)benzoyl]glycine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a heptyloxy group attached to the benzoyl moiety, which is further linked to a glycine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Heptyloxy)benzoyl]glycine typically involves the reaction of 4-(heptyloxy)benzoic acid with glycine in the presence of coupling agents. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 4-(heptyloxy)benzoic acid and the amino group of glycine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[4-(Heptyloxy)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to form the corresponding alcohol.
Substitution: The heptyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides (RO⁻) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(heptyloxy)benzaldehyde or 4-(heptyloxy)benzoic acid.
Reduction: Formation of 4-(heptyloxy)benzyl alcohol.
Substitution: Formation of various alkoxy-substituted benzoyl glycine derivatives.
科学的研究の応用
N-[4-(Heptyloxy)benzoyl]glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism of action of N-[4-(Heptyloxy)benzoyl]glycine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The heptyloxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. The benzoyl and glycine moieties can participate in hydrogen bonding and other interactions with biological macromolecules, contributing to its overall activity.
類似化合物との比較
Similar Compounds
- N-[4-(Methoxy)benzoyl]glycine
- N-[4-(Ethoxy)benzoyl]glycine
- N-[4-(Butoxy)benzoyl]glycine
Uniqueness
N-[4-(Heptyloxy)benzoyl]glycine is unique due to the presence of the heptyloxy group, which imparts distinct physicochemical properties compared to its shorter alkoxy analogs. The longer heptyloxy chain can enhance the compound’s hydrophobicity, potentially affecting its solubility, membrane permeability, and interaction with hydrophobic regions of biological targets. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
特性
IUPAC Name |
2-[(4-heptoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-5-6-11-21-14-9-7-13(8-10-14)16(20)17-12-15(18)19/h7-10H,2-6,11-12H2,1H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSABJRVELOBTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


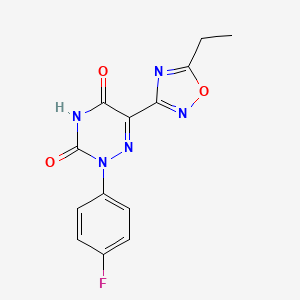
![N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B1392564.png)
![1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392565.png)
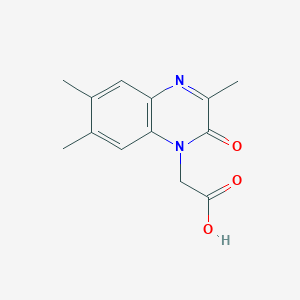
![1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392569.png)

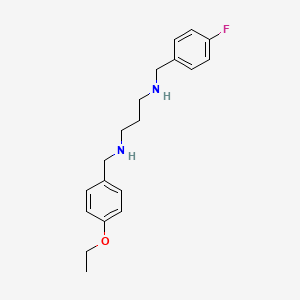
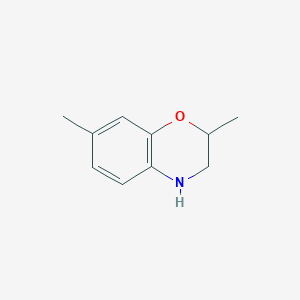
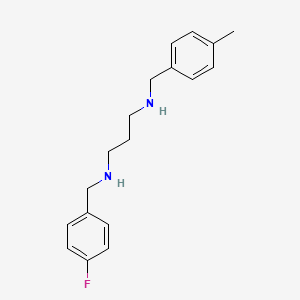
![[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B1392574.png)
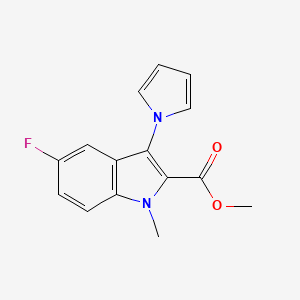
![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)
![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)
